molecular formula C12H11NO2 B14744404 1-Cyanobut-2-en-1-yl benzoate CAS No. 1591-16-8

1-Cyanobut-2-en-1-yl benzoate

Cat. No.: B14744404
CAS No.: 1591-16-8
M. Wt: 201.22 g/mol
InChI Key: YGJSVQRYJBJAIT-UHFFFAOYSA-N
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Description

1-Cyanobut-2-en-1-yl benzoate is an unsaturated aliphatic benzoate ester characterized by a cyano (–CN) group at the 1-position and a conjugated double bond (but-2-en-1-yl) in its alkyl chain. This compound combines the aromatic benzoate moiety with a reactive unsaturated chain and a polar cyano substituent, making it distinct from simpler alkyl benzoates.

Properties

CAS No.

1591-16-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-cyanobut-2-enyl benzoate

InChI

InChI=1S/C12H11NO2/c1-2-6-11(9-13)15-12(14)10-7-4-3-5-8-10/h2-8,11H,1H3

InChI Key

YGJSVQRYJBJAIT-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C#N)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyanobut-2-en-1-yl benzoate typically involves the reaction of benzoic acid with 1-cyanobut-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanobut-2-en-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyanobut-2-en-1-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyanobut-2-en-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 3-Methyl-2-butenyl benzoate (CAS 5205-11-8): A branched unsaturated benzoate with a methyl-substituted butenyl chain.
  • cis-3-Hexenyl benzoate (CAS 25152-85-6): A straight-chain unsaturated benzoate with a longer hexenyl group. The extended chain may lower volatility compared to the shorter butenyl chain in the target compound .
  • Ethyl 4-(dimethylamino) benzoate: Features an electron-donating dimethylamino group (–N(CH₃)₂) para to the ester. This substituent enhances reactivity in photopolymerization, contrasting with the electron-withdrawing cyano group in 1-cyanobut-2-en-1-yl benzoate .

Physical and Chemical Properties

A comparative analysis of physical properties (extrapolated from and ):

Compound Molecular Formula Molecular Weight Key Substituents Predicted Solubility Reactivity Notes
This compound C₁₂H₁₁NO₂ 201.22 g/mol –CN, conjugated alkene Moderate in polar solvents (e.g., DMF) High reactivity in [2+2] cycloadditions, radical reactions
3-Methyl-2-butenyl benzoate C₁₂H₁₄O₂ 190.24 g/mol Branched alkene Low polarity (soluble in ether) Less reactive; stabilized by branching
Ethyl benzoate C₉H₁₀O₂ 150.18 g/mol Saturated alkyl Low polarity Typical ester reactivity (hydrolysis, saponification)
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ 193.24 g/mol –N(CH₃)₂ High in polar solvents Enhances polymerization kinetics

Key Observations :

  • The cyano group in this compound increases polarity, likely improving solubility in aprotic solvents compared to non-polar analogs like ethyl benzoate.
  • The conjugated double bond may facilitate reactions such as Diels-Alder or electrophilic additions, unlike saturated chains .
  • Compared to ethyl 4-(dimethylamino) benzoate, the cyano group’s electron-withdrawing nature could reduce electron density at the ester carbonyl, altering hydrolysis rates or catalytic behavior .

Reactivity and Functional Differences

Polymerization and Photochemical Activity

  • Ethyl 4-(dimethylamino) benzoate demonstrates high efficiency as a co-initiator in resin cements due to its electron-donating substituent, achieving a 78% degree of conversion in polymerization . In contrast, the cyano group in this compound may favor alternative mechanisms, such as radical-initiated processes, due to its ability to stabilize radicals.
  • cis-3-Hexenyl benzoate , with a longer unsaturated chain, is less reactive in polymerization but finds use in fragrance formulations due to volatility and stability .

Research Findings and Industrial Relevance

  • Biological Activity: Methyl and ethyl benzoates are widely used as preservatives (E210–E214) due to antimicrobial properties . The cyano group in this compound may confer enhanced bioactivity, though toxicity studies are needed.
  • Material Science: Ethyl 4-(dimethylamino) benzoate’s success in resin cements suggests that this compound could be tailored for UV-curable coatings, leveraging its unsaturated bond for crosslinking .

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